molecular formula C23H17BrN2O2S B11542906 (2Z,5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one

(2Z,5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one

Cat. No.: B11542906
M. Wt: 465.4 g/mol
InChI Key: AROZFEDTDPEDSO-PYYWQZPNSA-N
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Description

The compound (2E,5E)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(PHENYLIMINO)-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a thiazolidinone core, a furan ring, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(PHENYLIMINO)-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with furan-2-carbaldehyde to form the intermediate, which is then reacted with thiosemicarbazide under acidic conditions to yield the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(PHENYLIMINO)-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

(2E,5E)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(PHENYLIMINO)-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis. The anticancer properties are linked to the inhibition of specific enzymes involved in cell proliferation. The compound’s interaction with cellular pathways often involves binding to proteins and altering their function .

Comparison with Similar Compounds

Similar Compounds

  • (2E,5E)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-(PHENYLIMINO)-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE
  • (2E,5E)-5-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-2-(PHENYLIMINO)-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (2E,5E)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(PHENYLIMINO)-3-(PROP-2-EN-1-YL)-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain applications where similar compounds may not perform as well .

Properties

Molecular Formula

C23H17BrN2O2S

Molecular Weight

465.4 g/mol

IUPAC Name

(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-phenylimino-3-prop-2-enyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H17BrN2O2S/c1-2-14-26-22(27)21(29-23(26)25-18-6-4-3-5-7-18)15-19-12-13-20(28-19)16-8-10-17(24)11-9-16/h2-13,15H,1,14H2/b21-15+,25-23?

InChI Key

AROZFEDTDPEDSO-PYYWQZPNSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/SC1=NC4=CC=CC=C4

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)SC1=NC4=CC=CC=C4

Origin of Product

United States

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